molecular formula C14H18N2O2 B2560578 2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide CAS No. 926231-39-2

2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide

Cat. No.: B2560578
CAS No.: 926231-39-2
M. Wt: 246.31
InChI Key: ACTCSCRWHHYBRO-UHFFFAOYSA-N
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Description

2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Mechanism of Action

Target of Action

Benzofuran compounds, which are a core part of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may interact with its targets to inhibit cell growth.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds , it can be inferred that this compound may affect multiple biochemical pathways leading to its observed effects.

Result of Action

Benzofuran derivatives have been shown to have significant cell growth inhibitory effects in various types of cancer cells , suggesting that this compound may have similar effects.

Action Environment

The broad range of biological activities exhibited by benzofuran compounds suggests that various environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the aminoacetamide moiety, potentially converting it to different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran ring and the ethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

    Oxidation Products: Various oxidized benzofuran derivatives.

    Reduction Products: Reduced amine derivatives.

    Substitution Products: Substituted benzofuran compounds with different functional groups.

Scientific Research Applications

2-{[1-(3-Ethyl-1-benzofuran-2-yl)ethyl]amino}acetamide has several scientific research applications:

Properties

IUPAC Name

2-[1-(3-ethyl-1-benzofuran-2-yl)ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-3-10-11-6-4-5-7-12(11)18-14(10)9(2)16-8-13(15)17/h4-7,9,16H,3,8H2,1-2H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTCSCRWHHYBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(OC2=CC=CC=C21)C(C)NCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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